
OlanzapineN-Oxide
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Overview
Description
Olanzapine N-Oxide is a major oxidative metabolite of the atypical antipsychotic drug olanzapine. Unlike other metabolites such as 2-hydroxymethyl olanzapine (CYP2D6-mediated) or 4′-N-desmethyl olanzapine (CYP1A2-mediated), Olanzapine N-Oxide is pharmacologically inactive and serves primarily as an excretory product . Its molecular formula is C₁₇H₂₀N₄OS (molecular weight: 328.43), and it is characterized by the addition of an oxygen atom to the tertiary amine group of olanzapine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine N-Oxide typically involves the oxidation of Olanzapine using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of Olanzapine to Olanzapine N-Oxide .
Industrial Production Methods
Industrial production of Olanzapine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to maximize yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Olanzapine N-Oxide undergoes several types of chemical reactions, including:
Reduction: Olanzapine N-Oxide can be reduced back to Olanzapine using reducing agents such as ascorbic acid.
Oxidation: Further oxidation of Olanzapine N-Oxide can lead to the formation of other metabolites.
Substitution: Olanzapine N-Oxide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Ascorbic acid.
Reaction Conditions: Controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major product formed from the oxidation of Olanzapine is Olanzapine N-Oxide. Further reactions can lead to the formation of other metabolites such as N-desmethylolanzapine and 2-hydroxymethylolanzapine .
Scientific Research Applications
Clinical Applications
- Schizophrenia Treatment : Olanzapine N-oxide is primarily studied for its role in managing schizophrenia. Its ability to modulate dopaminergic and serotonergic pathways makes it a valuable option for reducing psychotic symptoms .
- Bipolar Disorder Management : The compound's efficacy in stabilizing mood swings makes it a candidate for treating bipolar disorder, particularly during manic episodes .
- Neuroprotection : Preliminary studies suggest that Olanzapine N-oxide may offer neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues. This could have implications for treating neurodegenerative diseases or conditions associated with chronic inflammation .
Case Studies
- Neurotoxicity and Mitigation : A study demonstrated that high doses of olanzapine can lead to neurotoxicity through increased oxidative stress and mitochondrial damage in hypothalamic neurons. The use of antioxidants like N-acetylcysteine showed promise in reversing these effects, highlighting the potential for Olanzapine N-oxide to mitigate similar neurotoxic outcomes .
- Rhabdomyolysis Association : A case report noted a patient developing rhabdomyolysis after olanzapine treatment, raising concerns about the safety profile of olanzapine and its metabolites like Olanzapine N-oxide. Monitoring and understanding these adverse effects are crucial for safe clinical application .
Comparative Data Table
Mechanism of Action
Olanzapine N-Oxide exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, Olanzapine N-Oxide helps to regulate neurotransmitter levels and alleviate symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Key Metabolic Pathways of Olanzapine
Comparison with Other Olanzapine Metabolites
2-Hydroxymethyl Olanzapine
- Formation : Generated via CYP2D6, unlike Olanzapine N-Oxide (FMO3-dependent) .
- Activity : Retains partial affinity for dopamine D₂ and serotonin 5-HT₂A receptors, contributing to olanzapine’s therapeutic effects .
- Stability : More stable in biological matrices compared to Olanzapine N-Oxide, which undergoes in vitro reduction back to olanzapine in whole blood .
4′-N-Desmethyl Olanzapine
- Formation : CYP1A2-mediated demethylation .
- Clinical Relevance : Higher plasma concentrations in smokers due to CYP1A2 induction .
10-N-Glucuronide
- Formation : Phase II metabolism via UGT1A4/UGT2B10 .
- Uniqueness : A tertiary N-glucuronide unique to humans, unlike Olanzapine N-Oxide, which is conserved across species .
Comparison with N-Oxide Derivatives of Other Antipsychotics
Chlorpromazine N-Oxide
- Formation : Generated via FMO3, similar to Olanzapine N-Oxide .
- Analytical Detection : Co-elutes with Olanzapine N-Oxide in LC-UV methods but distinguishable via optimized gradients .
- Activity : Retains partial antipsychotic activity, unlike Olanzapine N-Oxide .
Oxomemazine N-Oxide
- Structural Difference : Contains a sulfoxide group, unlike Olanzapine N-Oxide’s piperazine-based N-oxide .
- Applications : Used as a reference material for quality control, whereas Olanzapine N-Oxide is primarily a metabolic biomarker .
Comparison with Non-Antipsychotic N-Oxides
1,2,4,5-Tetrazine N-Oxides
- Chemical Properties : High-density energetic materials, contrasting with Olanzapine N-Oxide’s therapeutic/metabolic role .
Pharmacokinetic and Analytical Challenges
Biological Activity
Olanzapine N-Oxide is a derivative of olanzapine, an atypical antipsychotic widely used for the treatment of schizophrenia and bipolar disorder. This article provides a comprehensive overview of the biological activity of Olanzapine N-Oxide, including its pharmacological effects, mechanisms of action, and relevant research findings.
Pharmacological Profile
Olanzapine N-Oxide exhibits unique biological activities compared to its parent compound, olanzapine. It has been shown to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following table summarizes its receptor binding affinities:
Receptor | Binding Affinity (Ki) |
---|---|
D2 Dopamine | Moderate |
5-HT2A Serotonin | High |
5-HT2C Serotonin | Moderate |
H1 Histamine | Low |
Research indicates that Olanzapine N-Oxide may exert its effects through several mechanisms:
- Antagonism at Dopamine Receptors : Similar to olanzapine, it acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects. This action helps mitigate the positive symptoms of schizophrenia.
- Serotonin Receptor Modulation : Its high affinity for 5-HT2A receptors may contribute to its efficacy in treating mood disorders by enhancing serotonergic transmission.
- Impact on Oxidative Stress : Recent studies have highlighted the role of oxidative stress in the pathophysiology of psychiatric disorders. Olanzapine N-Oxide has been shown to influence mitochondrial function and oxidative stress markers in neuronal cells, potentially offering neuroprotective benefits.
Study on Oxidative Stress
A notable study investigated the effects of Olanzapine N-Oxide on oxidative stress in hypothalamic cells. The findings revealed that treatment with Olanzapine N-Oxide significantly reduced markers of oxidative damage compared to untreated controls. Specifically, the levels of superoxide anions and mitochondrial mass were measured using flow cytometry and MTS assays.
- Key Findings :
Genotoxicity Assessment
Another critical area of research focused on the genotoxic potential of Olanzapine N-Oxide. In vitro studies indicated that while olanzapine could induce oxidative damage, Olanzapine N-Oxide exhibited a lower propensity for causing DNA damage in neuronal and immune cells . This finding suggests that the N-oxide derivative may possess a more favorable safety profile regarding genotoxicity.
Comparative Analysis with Olanzapine
The biological activity of Olanzapine N-Oxide can be contrasted with that of olanzapine itself:
Parameter | Olanzapine | Olanzapine N-Oxide |
---|---|---|
Antipsychotic Efficacy | High | High |
Oxidative Stress Induction | Moderate | Low |
Genotoxic Potential | Moderate | Low |
Receptor Binding Affinity | Broad (D2, 5-HT2A) | Selective (D2, 5-HT2A) |
Q & A
Q. Basic: What validated analytical methods are recommended for quantifying Olanzapine N-Oxide in biological matrices?
Answer:
Olanzapine N-Oxide can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Key steps include:
- Sample Preparation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the metabolite from plasma or tissue homogenates .
- Validation Parameters: Ensure linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines. Cross-validate with tandem MS for improved specificity .
- Chromatographic Conditions: A C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution mode effectively separates Olanzapine N-Oxide from its parent drug and other metabolites .
Q. Basic: What synthetic routes and characterization techniques are optimal for producing Olanzapine N-Oxide?
Answer:
Olanzapine N-Oxide is typically synthesized via oxidation of olanzapine using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Critical steps include:
- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or LC-MS to confirm N-oxidation .
- Purification: Use column chromatography (silica gel, ethyl acetate:hexane) or recrystallization from ethanol to achieve >95% purity .
- Characterization: Confirm identity using 1H/13C NMR (e.g., downfield shift of the N-oxide proton at δ 3.8–4.2 ppm) and high-resolution MS (exact mass: 328.135 g/mol) .
Q. Advanced: How can researchers design experiments to investigate the transporter-independent uptake of Olanzapine N-Oxide in hepatic cells?
Answer:
- Model Selection: Use human hepatocellular carcinoma cells (HepG2, Huh7) and OCT1-knockout murine models to assess transporter dependency .
- Methodology:
- Uptake Assays: Incubate cells with 3H-labeled Olanzapine N-Oxide (1–10 µM) and measure intracellular accumulation via scintillation counting .
- Competition Studies: Co-administer inhibitors (e.g., cimetidine for OCT1) to evaluate specificity.
- Data Interpretation: Compare uptake rates between wild-type and knockout models. If no significant difference, conclude transporter independence and explore alternative mechanisms (e.g., passive diffusion) .
Q. Advanced: How should conflicting pharmacokinetic data on Olanzapine N-Oxide’s half-life across species be reconciled?
Answer:
- Meta-Analysis Framework:
- Variable Identification: Compare study parameters (dose, species, sampling intervals, analytical methods). For example, rodent studies often report shorter half-lives (2–4 hrs) due to faster CYP1A2 activity versus humans (6–8 hrs) .
- Statistical Harmonization: Use mixed-effects models to account for interspecies variability in metabolic enzyme expression .
- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) simulations to predict human pharmacokinetics from preclinical data .
- Recommendation: Validate findings using humanized liver mouse models to bridge translational gaps .
Q. Advanced: What strategies mitigate batch-to-batch variability in Olanzapine N-Oxide’s solubility during preclinical formulation?
Answer:
- Formulation Optimization:
- Quality Control:
- HPLC-PDA Purity Checks: Monitor degradation products (e.g., olanzapine) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Q. Methodological: How should researchers structure a manuscript to address contradictory findings on Olanzapine N-Oxide’s neuroactive potential?
Answer:
- Data Presentation:
- Dedicated Section for Contradictions: Use tables to juxtapose conflicting results (e.g., receptor binding affinities from radioligand assays vs. functional cAMP assays) .
- Statistical Appendix: Include raw data (e.g., IC50 values) in supplementary materials with error margins .
- Discussion Tactics:
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3 |
InChI Key |
TURQBDXLVGSLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C |
Origin of Product |
United States |
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